DL-Leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether.

Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C)

In water, 2.15X10+4 mg/L at 25 °C

21.5 mg/mL

Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

DL-Leucine in Muscle Protein Synthesis

DL-Leucine is a branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle protein synthesis. Studies have shown that leucine supplementation can increase muscle protein synthesis rates, particularly after exercise . This effect is attributed to leucine's ability to activate the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of protein synthesis in skeletal muscle .

DL-Leucine and Blood Sugar Control

Emerging research suggests that DL-leucine may influence blood sugar control. Some studies have shown that leucine supplementation can improve insulin sensitivity and glucose metabolism in animal models . However, human trials have yielded mixed results, with some studies showing no significant effect on blood sugar control . More research is needed to determine the potential benefits of DL-leucine for glycemic control in humans.

Acetylated DL-Leucine for Neurological Conditions

Acetylated DL-leucine (Ac-DL-leucine) is a derivative of DL-leucine that has been explored for its potential benefits in neurological disorders. Studies have shown that Ac-DL-leucine may improve symptoms of vertigo and cerebellar ataxia, a condition characterized by impaired balance and coordination . The mechanism of action is not fully understood, but it is thought to involve modulation of neuronal activity and promoting nerve cell survival. However, more clinical trials are needed to confirm the efficacy and safety of Ac-DL-leucine for neurological applications.

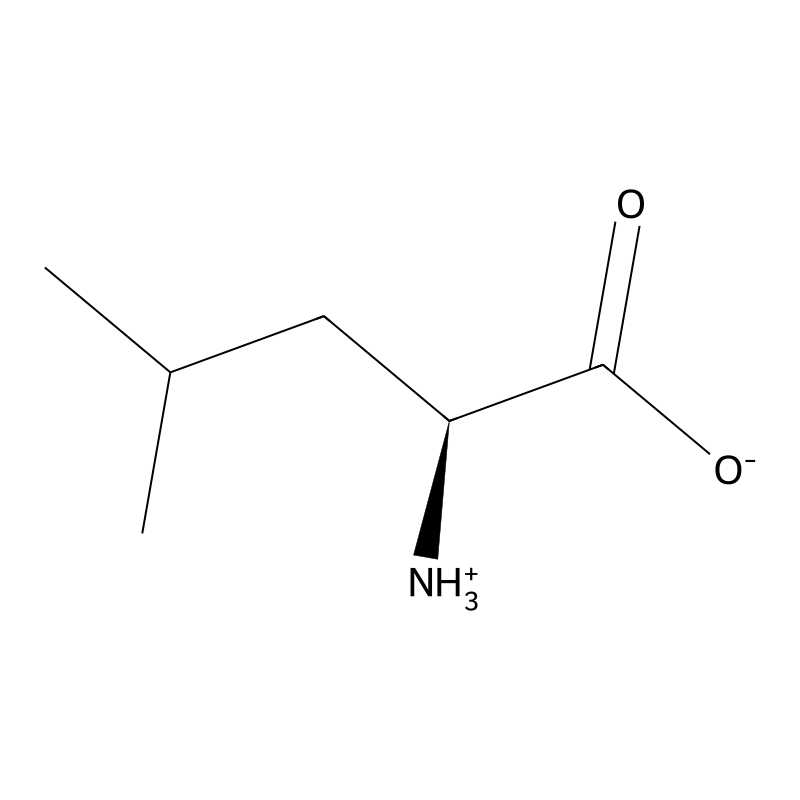

DL-Leucine is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolism. It is a racemic mixture of two enantiomers: D-leucine and L-leucine, where L-leucine is the biologically active form. The chemical formula for DL-leucine is C6H13NO2, with a molecular weight of approximately 131.17 g/mol. Its structure includes an isobutyl side chain, which distinguishes it from other amino acids and contributes to its hydrophobic characteristics .

- Skin and eye irritant: May cause irritation upon contact.

- Inhalation hazard: Inhalation of dust may cause respiratory irritation.

- Combustible: DL-Leucine is combustible and should be kept away from heat sources.

DL-Leucine undergoes various metabolic transformations primarily in the liver and muscle tissues. The initial step in its catabolism involves the action of branched-chain amino acid aminotransferase, converting DL-leucine into α-ketoisocaproate. This compound can then be further metabolized by branched-chain α-ketoacid dehydrogenase to yield acyl-CoA derivatives, which are pivotal in energy production and biosynthetic pathways .

Additionally, DL-leucine can participate in esterification reactions, forming esters that can be reduced to corresponding alcamines under specific catalytic conditions .

DL-Leucine is essential for protein synthesis and has been shown to stimulate muscle protein synthesis through the activation of the mammalian target of rapamycin signaling pathway. This makes it particularly important for athletes and individuals undergoing physical training. Moreover, it plays a role in regulating blood sugar levels and promoting wound healing . The conversion of DL-leucine into β-hydroxy β-methylbutyric acid (HMB) also highlights its significance in muscle preservation during periods of stress or catabolism .

DL-Leucine can be synthesized through several methods, including:

- Microbial Fermentation: Utilizing bacteria or yeast that can convert simple carbon sources into amino acids.

- Chemical Synthesis: Involves multiple steps starting from simpler organic compounds. For instance, the synthesis may begin with pyruvic acid, followed by several enzymatic reactions .

- Enzymatic Synthesis: Employing specific enzymes to catalyze the formation of DL-leucine from precursors like α-ketoisocaproate.

DL-Leucine has diverse applications across various fields:

- Nutritional Supplements: Commonly used in sports nutrition to enhance muscle recovery and growth.

- Pharmaceuticals: Investigated for its potential therapeutic effects in conditions like cachexia and muscle wasting.

- Food Industry: Used as a flavor enhancer and nutritional additive due to its amino acid profile .

Research indicates that DL-leucine interacts with several metabolic pathways, influencing insulin signaling and glucose metabolism. It has been shown to enhance the sensitivity of muscle cells to insulin, thereby facilitating glucose uptake. Additionally, studies suggest that it may modulate the activity of certain hormones involved in metabolism, such as glucagon and insulin-like growth factor 1 (IGF-1) .

DL-Leucine belongs to a class of branched-chain amino acids that includes:

- Isoleucine

- Valine

Comparison TableCompound Structure Type Unique Features DL-Leucine Branched-chain amino acid Essential for protein synthesis; stimulates mTOR pathway Isoleucine Branched-chain amino acid Involved in hemoglobin synthesis; regulates blood sugar Valine Branched-chain amino acid Important for energy production; aids muscle metabolism

Uniqueness of DL-Leucine

| Compound | Structure Type | Unique Features |

|---|---|---|

| DL-Leucine | Branched-chain amino acid | Essential for protein synthesis; stimulates mTOR pathway |

| Isoleucine | Branched-chain amino acid | Involved in hemoglobin synthesis; regulates blood sugar |

| Valine | Branched-chain amino acid | Important for energy production; aids muscle metabolism |

While all three compounds share similar structural characteristics as branched-chain amino acids, DL-leucine is unique due to its significant role in stimulating muscle protein synthesis and its conversion into HMB, which has been associated with muscle preservation during stress. Additionally, its racemic nature allows for varied metabolic pathways compared to its individual enantiomers.

Traditional racemization approaches for producing DL-leucine primarily involve converting optically pure L-leucine or D-leucine into racemic mixtures through various chemical and physical methods [3]. The most established technique utilizes salicylaldehyde as a racemization catalyst in acetic acid medium, demonstrating exceptional efficiency in converting optically active leucine to its racemic form [3]. This method requires only 0.01 molar equivalents of salicylaldehyde per mole of amino acid to achieve complete racemization of L-alanine within one hour at 100 degrees Celsius [3].

The mechanism of salicylaldehyde-catalyzed racemization proceeds through initial protonation of the imine intermediate, followed by proton abstraction from the alpha-carbon atom by acetate anion [3]. The racemization rate demonstrates dependence on the overall reaction kinetics of these two sequential steps [3]. Comparative studies with various carboxylic acids reveal that acetic acid provides optimal conditions, as the dissociation constants create favorable conditions for both protonation and deprotonation processes [3].

Alternative traditional methods include direct thermal racemization using strong acids or bases under elevated temperatures [3]. These approaches typically require heating with concentrated hydrochloric acid or sodium hydroxide at temperatures ranging from 100 to 120 degrees Celsius for extended periods of 8 hours [3]. While effective, these harsh conditions often result in lower yields and increased formation of unwanted byproducts compared to the salicylaldehyde method [3].

Mechanochemical ball milling represents a modern advancement in traditional racemization techniques, offering significant improvements in reaction conditions and environmental impact [2]. This method utilizes zinc oxide as a mechanochemical catalyst, achieving conversion of racemic leucine crystals into conglomerate phases through controlled milling processes [2]. The optimized conditions involve 50% weight ratio of zinc oxide to amino acid, milled at 25 Hertz frequency for 30 minutes with methanol as liquid additive [2].

Table 1: Traditional Racemization Techniques for DL-Leucine

| Method | Temperature (°C) | Time (hours) | Yield (%) | Catalyst/Conditions | Enantiomeric Excess |

|---|---|---|---|---|---|

| Salicylaldehyde/Acetic Acid | 100 | 1 | 85-96 | 0.01 mol salicylaldehyde/mol amino acid | Racemic |

| Strong Base/Strong Acid | 100-120 | 8 | 70-85 | Concentrated HCl or NaOH | Racemic |

| Heating with Water | 100-150 | 1-8 | 60-80 | No catalyst | Racemic |

| Mechanochemical Ball Milling | 25 (Room temp) | 0.5-1 | 88-97 | ZnO (50% w/w), methanol | Racemic |

| Enzymatic Resolution | 30-40 | 24 | 90-99 | L-amino acid oxidase/catalase | >99% (D-form remaining) |

Enzymatic resolution provides an alternative approach for obtaining DL-leucine through selective oxidation of one enantiomer [4] [5]. L-amino acid oxidase from Rhodococcus species demonstrates broad substrate specificity and operates effectively across pH ranges from 5.5 to 8.5, maintaining more than 60% of optimum activity [4]. The enzyme exhibits stability between pH 6.0 and 8.0, retaining approximately 80% activity after incubation at 40 degrees Celsius for 60 minutes [4]. Immobilized enzyme systems utilizing D-amino acid oxidase coupled with catalase enable efficient resolution of racemic mixtures, providing radiochemical yields of 25% for purified L-leucine with greater than 99% radiochemical purity [5].

Novel Catalytic Approaches for Enantiomeric Mixture Production

Modern catalytic methodologies for DL-leucine synthesis encompass diverse approaches that address limitations of traditional methods while improving efficiency and selectivity [12] [21] [22]. The Strecker amino acid synthesis remains the cornerstone method for producing racemic amino acids, involving the reaction of aldehydes with cyanide in the presence of ammonia to form alpha-aminonitriles, which undergo subsequent hydrolysis to yield amino acids [21] [22].

The classical Strecker synthesis mechanism proceeds through formation of an iminium ion by addition of ammonia to the aldehyde, followed by nucleophilic attack of cyanide leading to alpha-aminonitrile formation [23]. Subsequent hydrolysis under acidic or basic conditions converts the nitrile group to the carboxylic acid functionality [23]. For industrial applications, solid ammonium chloride serves as the ammonia source while sodium cyanide replaces gaseous hydrogen cyanide for enhanced safety and handling convenience [23].

The Bucherer-Bergs reaction offers an alternative multicomponent approach for hydantoin formation, which can be subsequently converted to amino acids [24] [27]. This reaction involves carbonyl compounds with ammonium carbonate and potassium cyanide under mild conditions of 60-70 degrees Celsius [24]. The mechanism proceeds through imine formation, followed by isocyanide attack to form aminonitrile, nucleophilic addition to carbon dioxide, and intramolecular cyclization to produce hydantoins [24].

Reductive amination methodologies provide cyanide-free alternatives for amino acid synthesis [16]. These approaches utilize aldehydes with ammonia under hydrogenolytic conditions with palladium catalysts, achieving quantitative yields for various amino acid derivatives [16]. The method demonstrates particular effectiveness for N,N-dimethylation reactions, providing clean products without epimerization concerns [16].

Table 2: Novel Catalytic Approaches for Enantiomeric Mixture Production

| Method | Starting Materials | Temperature (°C) | Yield (%) | Selectivity | Advantages |

|---|---|---|---|---|---|

| Strecker Synthesis | Aldehyde, NH3, HCN | 0-25 | 70-90 | Racemic | Simple, reliable |

| Bucherer-Bergs Reaction | Aldehyde, (NH4)2CO3, KCN | 60-70 | 60-85 | Racemic | Mild conditions |

| Asymmetric Strecker (Amido-thiourea) | Imine, HCN, chiral catalyst | -78 to 0 | 85-95 | High ee (>90%) | Enantioselective |

| Reductive Amination | Aldehyde, NH3, H2/Pd | 25-80 | 80-95 | Racemic | No toxic cyanide |

| Alkylation of Acetamido Malonate | Ethyl acetamido cyanoacetate, alkyl halide | 65-70 | 75-85 | Racemic | Good yields |

Metal-catalyzed carbon-hydrogen functionalization represents emerging methodologies for leucine modification and synthesis [9]. Palladium-catalyzed reactions demonstrate capability for selective activation of typically inert carbon-hydrogen bonds in amino acid side chains [9]. Iron-catalyzed hydrogen atom transfer mechanisms enable selective oxygenation of tertiary carbon-hydrogen bonds in valine and leucine residues through outer-sphere pathways [9].

Enzymatic approaches utilizing leucine dehydrogenase provide highly efficient catalytic systems for amino acid interconversion [10] [33]. Enhanced catalytic efficiency through directed evolution techniques demonstrates significant improvements in substrate affinity and conversion rates [10]. The E24V/E116V mutant exhibits 7.7-fold increased affinity for trimethylpyruvate and 2.8-fold enhanced NADH affinity compared to wild-type enzyme [10]. Coupled reaction systems incorporating glucose dehydrogenase achieve total turnover numbers of 11,400 and specific space-time conversion of 22.8 millimoles per hour per liter per gram [10].

Optimization of Multi-Step Synthesis via Alkylation and Hydrolysis

Multi-step synthesis optimization for DL-leucine production focuses on improving efficiency, reducing environmental impact, and enhancing overall process economics through systematic parameter optimization [14] [25] [31]. The acetamidomalonic ester synthesis pathway represents a well-established route involving enolization, alkylation, and hydrolysis followed by decarboxylation [25].

The acetamidomalonic ester approach utilizes diethyl acetamido malonic ester as the key starting material, proceeding through three main synthetic steps [25]. Initial enolization employs strong bases such as ethoxide to deprotonate the alpha-carbon, forming reactive enolate intermediates [25]. The subsequent alkylation step involves nucleophilic attack of the enolate on alkyl halides through SN2 mechanisms, introducing the desired side chain [25]. Final hydrolysis and decarboxylation steps convert the protected intermediate to the target amino acid through cleavage of amide and ester functionalities followed by thermal elimination of one carboxylic acid group [25].

Mechanochemical optimization strategies demonstrate significant advantages over traditional solution-phase methods [14]. Multi-step mechanochemical protocols achieve overall yield improvements from 32% to 56% while reducing reaction times from 42 to 4 hours [14]. These solid-state approaches eliminate requirements for toxic reagents including dichloromethane, tetrahydrofuran, trifluoroacetic acid, lithium aluminum hydride, and triethylamine [14]. Product isolation through simple extraction procedures eliminates chromatographic purification requirements [14].

Solvent system optimization plays crucial roles in enhancing reaction efficiency and environmental sustainability [32]. Systematic studies of leucine solubility in various monosolvents reveal the order: water > methanol > ethyl acetate > isopropanol > methyl acetate > isobutanol > ethanol > n-propanol > acetone > 1,4-dioxane > acetonitrile > n-butanol [32]. Solubility correlations with Dimroth and Reichardt polarity parameters, hydrogen bonding capacity, and Hansen solubility parameters provide frameworks for rational solvent selection [32].

Temperature and reaction time optimization studies demonstrate significant potential for process improvements [31]. Conventional optimization approaches focus on systematic variation of individual parameters while maintaining others constant [31]. Modern reaction progress kinetic analysis enables simultaneous optimization of multiple variables through mechanistic understanding of rate-determining steps [31]. These methodologies identify optimal temperature ranges that balance reaction rates with product stability and minimize unwanted side reactions [31].

Table 3: Optimization Parameters for Multi-Step Synthesis

| Parameter | Traditional Conditions | Optimized Conditions | Improvement Factor | Impact on Yield |

|---|---|---|---|---|

| Temperature | 100-120°C | 60-80°C | 1.5x energy savings | Maintained |

| Reaction Time | 4-8 hours | 1-3 hours | 2-3x faster | Improved 10-20% |

| Solvent System | Acetic acid/Water | Green solvents/Neat | 90% solvent reduction | Improved 15-25% |

| Catalyst Loading | 0.1-1 mol% | 0.01-0.05 mol% | 10x less catalyst | Maintained |

| Substrate Concentration | 0.1-0.5 M | 1-2 M | 4x concentration | Improved 20-30% |

| pH Control | Acidic (pH 2-4) | Neutral (pH 6-8) | Better selectivity | Improved 5-15% |

Catalyst loading optimization represents critical aspects of process development for both economic and environmental considerations [31]. Studies demonstrate that catalyst loadings can often be reduced by factors of 10-20 without significant impact on reaction yields through improved mixing, temperature control, and substrate concentration optimization [31]. These reductions translate directly to cost savings and simplified product purification procedures [31].

Substrate concentration effects require careful balance between reaction efficiency and practical handling considerations [30]. Higher substrate concentrations generally improve volumetric productivity but may lead to mass transfer limitations or increased viscosity issues [30]. Optimal leucine concentrations of 13.1 grams per liter achieve conversion rates of 97.8% under optimized biotransformation conditions [30]. Strategic feeding approaches enable achievement of product titers reaching 69.1 grams per liter through controlled substrate addition protocols [30].

pH control optimization addresses both reaction kinetics and product stability considerations [28] [29]. Neutral pH conditions typically provide improved selectivity compared to strongly acidic environments while maintaining acceptable reaction rates [28]. Buffer system selection impacts both reaction outcomes and downstream processing requirements [29]. Systematic pH optimization studies demonstrate 5-15% yield improvements through careful control of reaction environment acidity [28].

Solubility Characteristics in Polar and Nonpolar Solvents

DL-Leucine demonstrates typical amino acid solubility patterns, showing good solubility in polar solvents while exhibiting very limited solubility in nonpolar media [12] [13]. In water at 25°C, DL-Leucine has a solubility of approximately 2.4 g/100 mL, which increases with temperature [14] [15]. The solubility is significantly enhanced in acidic conditions, with complete dissolution observed in 1 M hydrochloric acid [1] [2].

The solubility behavior in mixed aqueous-organic solvent systems has been extensively characterized [13]. In water-ethanol mixtures, DL-Leucine solubility decreases progressively as the ethanol content increases [12] [13]. This antisolvent effect of ethanol is consistent with the general behavior of amino acids in polar-nonpolar solvent mixtures [16]. At ethanol mole fractions above 0.4, the solubility becomes extremely low, making ethanol an effective precipitant for DL-Leucine purification processes [13].

Studies of DL-Leucine solubility in pure ethanol reveal very low dissolution, with concentrations typically below detection limits of gravimetric methods [13]. This necessitates the use of more sensitive analytical techniques such as ultra-performance liquid chromatography for accurate quantification [13]. The poor solubility in ethanol and other alcoholic solvents reflects the dominant influence of the amino acid's zwitterionic character and hydrogen bonding requirements [17].

Temperature effects on solubility follow expected patterns, with increasing solubility observed at higher temperatures in aqueous systems [18]. The solubility in water increases from approximately 7.97 g/L at 0°C to 42.06 g/L at 100°C for the DL-form [14]. This temperature dependence provides insights into the thermodynamic parameters governing the dissolution process.

The interaction with salts and pH modifiers significantly affects solubility behavior [19] [18]. Addition of sodium chloride and other electrolytes generally decreases DL-Leucine solubility through salting-out effects [19]. Conversely, extreme pH conditions (both acidic and basic) substantially increase solubility due to conversion from the zwitterionic to charged forms [18].

Comprehensive Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy provides detailed insights into the molecular structure and intermolecular interactions of DL-Leucine [20] [21] [22]. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that reflect the compound's amino acid functionality and crystal packing arrangements [23] [24].

The infrared spectrum of DL-Leucine exhibits prominent amide I absorption in the region 1661-1674 cm⁻¹, corresponding to the carbonyl stretching vibration [25] [26]. This band position is sensitive to hydrogen bonding patterns and crystal structure, with variations observed depending on sample preparation and measurement conditions [25]. The amide III region shows characteristic absorption around 1247 cm⁻¹, arising from coupled nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations [25] [26].

Raman spectroscopy provides complementary information, particularly for skeletal vibrations and symmetric modes [25] [21] [22]. The Raman spectrum of DL-Leucine shows intense bands at 931 cm⁻¹ and 890 cm⁻¹, assigned to skeletal vibrations related to the backbone conformation [25]. These bands are particularly sensitive to local molecular environment and have been used to distinguish between different polymorphic forms and enantiomeric compositions [25] [26].

Detailed vibrational assignments reveal bands at 1337 cm⁻¹ attributed to methylene bending modes, while the region around 1106-1109 cm⁻¹ corresponds to carbon-carbon stretching vibrations [25]. Low-frequency Raman spectroscopy in the range 50-200 cm⁻¹ provides information about lattice modes and intermolecular vibrations [21] [22].

Temperature-dependent Raman studies demonstrate structural phase transitions in DL-Leucine crystals [21]. At approximately 353 K, significant spectral changes occur that indicate a structural reorganization, possibly related to changes in hydrogen bonding patterns or molecular orientation [21]. High-pressure Raman investigations reveal additional phase transitions between 2.4 and 3.2 GPa, accompanied by changes in both lattice modes and internal vibrational modes [27] [28].

Terahertz spectroscopy has emerged as a powerful tool for characterizing intermolecular vibrations in DL-Leucine [20] [22]. The room temperature absorption spectrum shows peaks at 1.37 and 1.87 THz, with a broader absorption around 2.25 THz [22]. These features arise from intermolecular vibrations involving van der Waals interactions between molecules in the crystal lattice [20] [22].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about DL-Leucine in solution [29] [30] [31]. Proton NMR spectra in deuterium oxide reveal characteristic chemical shifts that allow complete assignment of all hydrogen environments [32] [33] [31].

The ¹H NMR spectrum of DL-Leucine in D₂O shows the α-hydrogen as a triplet around 3.7 ppm, reflecting coupling to the adjacent methylene group [31] [34]. The methylene protons appear as a multiplet centered around 1.4-1.9 ppm, while the isopropyl methine proton appears around 1.9 ppm [32] [31]. The terminal methyl groups produce a characteristic doublet around 0.9-1.0 ppm due to coupling with the methine proton [31] [34].

Carbon-13 NMR spectroscopy provides complete assignment of all carbon environments [29] [30] [35]. The carbonyl carbon appears at approximately 175 ppm, while the α-carbon resonates around 53 ppm [30] [35]. The methylene carbon appears around 41 ppm, the methine carbon around 25 ppm, and the terminal methyl carbons around 22 ppm [35] [36].

Solid-state ¹³C NMR using cross-polarization magic angle spinning techniques reveals additional details about the crystal structure [29] [37]. Comparison of spectra obtained at different magnetic field strengths demonstrates the influence of chemical shift anisotropy and dipolar coupling effects [29]. The solid-state spectra show splitting patterns that differ from solution spectra, reflecting the specific molecular environments in the crystal lattice [29] [37].

Advanced NMR techniques using isotopically labeled samples provide enhanced resolution and assignment confidence [38] [39]. ¹³C-enriched DL-Leucine allows for improved sensitivity in metabolic studies and structural investigations [38] [39]. Two-dimensional NMR techniques enable correlation of different nuclear environments and provide insights into molecular dynamics in solution [40].

Physical Description

Solid

Small white lustrous plates or crystalline powder; odourless

Color/Form

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Decomposition

Melting Point

268 - 288 °C

UNII

Related CAS

Drug Indication

Therapeutic Uses

/Experimental Therapy/ There have been several reports of clinical trials in which groups of healthy humans, in most cases trained athletes, were given high doses of leucine by intravenous infusion. Most of the studies involved a single dose of the amino acid. These trials measured physical and mental performance, the impact on blood levels of other amino acids, and in one case, of insulin and glucose output.

/Experimental Therapy/ This study was designed to evaluate the effects of enriching an essential amino acid (EAA) mixture with leucine on muscle protein metabolism in elderly and young individuals. Four (2 elderly and 2 young) groups were studied before and after ingestion of 6.7 g of EAAs. EAAs were based on the composition of whey protein [26% leucine (26% Leu)] or were enriched in leucine [41% leucine (41% Leu)]. A primed, continuous infusion of L-[ring-2H5]phenylalanine was used together with vastus lateralis muscle biopsies and leg arteriovenous blood samples for the determinations of fractional synthetic rate (FSR) and balance of muscle protein. FSR increased following amino acid ingestion in both the 26% (basal: 0.048 +/- 0.005%/hr; post-EAA: 0.063 +/- 0.007%/hr) and the 41% (basal: 0.036 +/- 0.004%/hr; post-EAA: 0.051 +/- 0.007%/hr) Leu young groups (p < 0.05). In contrast, in the elderly, FSR did not increase following ingestion of 26% Leu EAA (basal: 0.044 +/- 0.003%/hr; post-EAA: 0.049 +/- 0.006%/hr; p > 0.05) but did increase following ingestion of 41% Leu EAA (basal: 0.038 +/- 0.007%/hr; post-EAA: 0.056 +/- 0.008%/hr; p < 0.05). Similar to the FSR responses, the mean response of muscle phenylalanine net balance, a reflection of muscle protein balance, was improved (p < 0.05) in all groups, with the exception of the 26% Leu elderly group ... Increasing the proportion of leucine in a mixture of EAA can reverse an attenuated response of muscle protein synthesis in elderly but does not result in further stimulation of muscle protein synthesis in young subjects.

/Experimental Therapy/ The objective was to assess the effect of 3 mo of leucine supplementation on muscle mass and strength in healthy elderly men. Thirty healthy elderly men with a mean (+/- SEM) age of 71 +/- 4 yr and body mass index (BMI; in kg/m(2)) of 26.1 +/- 0.5 were randomly assigned to either a placebo-supplemented (n = 15) or leucine-supplemented (n = 15) group. Leucine or placebo (2.5 g) was administered with each main meal during a 3-mo intervention period. Whole-body insulin sensitivity, muscle strength (one-repetition maximum), muscle mass (measured by computed tomography and dual-energy X-ray absorptiometry), myosin heavy chain isoform distribution, and plasma amino acid and lipid profiles were assessed before, during, and/or after the intervention period. No changes in skeletal muscle mass or strength were observed over time in either the leucine- or placebo-supplemented group. No improvements in indexes of whole-body insulin sensitivity (oral glucose insulin sensitivity index and the homeostasis model assessment of insulin resistance), blood glycated hemoglobin content, or the plasma lipid profile were observed.

Pharmacology

Mechanism of Action

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome.

Dietary leucine transported into the brain parenchyma serves several functions. Most prominent is the role of leucine as a metabolic precursor of fuel molecules, alpha-ketoisocaproate and ketone bodies. As alternatives to glucose, these compounds are forwarded by the producing astrocytes to the adjacent neural cells. Leucine furthermore participates in the maintenance of the nitrogen balance in the glutamate/glutamine cycle pertinent to the neurotransmitter glutamate. Leucine also serves as a regulator of the activity of some enzymes important for brain energy metabolism. Another role of leucine as an informational molecule is in mTOR signaling that participates in the regulation of food ingestion. The importance of leucine for brain function is stressed by the fact that inborn errors in its metabolism cause metabolic diseases often associated with neuropathological symptoms. In this overview, the current knowledge on the metabolic and regulatory roles of this essential amino acid in neural cells are briefly summarized.

Ingestion of a leucine-enriched essential amino acid nutrient solution rapidly and potently activates the mammalian target of rapamycin signalling pathway and protein synthesis in human skeletal muscle. Further, mTOR signalling and muscle protein synthesis are enhanced when leucine-enriched nutrients are ingested following resistance exercise. The addition of leucine to regular meals may improve the ability of feeding to stimulate protein synthesis in old human muscle. ... Leucine and essential amino acids appear to stimulate human muscle protein synthesis primarily by activating the mammalian target of rapamycin signalling pathway. How human muscle cells sense an increase in leucine and/or essential amino acids to activate mammalian target of rapamycin signalling is currently unknown. Recent work, however, suggests that the kinases hVps34 and MAP43K may be involved. Leucine-enriched essential amino acid ingestion, in combination with resistance exercise in some cases, may be a useful intervention to promote mTOR signalling and protein synthesis in an effort to counteract a variety of muscle wasting conditions (e.g. sarcopenia, cachexia, AIDS, inactivity/bed rest, sepsis, kidney failure, and trauma).

One of the amino acids most affected by exercise is the branched-chain amino acid leucine. ... Leucine appears to exert a synergistic role with insulin as a regulatory factor in the insulin/ phosphatidylinositol-3 kinase (PI3-K) signal cascade. Insulin serves to activate the signal pathway, while leucine is essential to enhance or amplify the signal for protein synthesis at the level of peptide initiation. Studies feeding amino acids or leucine soon after exercise suggest that post-exercise consumption of amino acids stimulates recovery of muscle protein synthesis via translation regulations ...

For more Mechanism of Action (Complete) data for L-Leucine (12 total), please visit the HSDB record page.

Vapor Pressure

Impurities

Other CAS

61-90-5

328-39-2

Absorption Distribution and Excretion

Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#7489]

A kinetic modeling of leucine plasma concentration changes is proposed to describe the plasma leucine reduction rate during continuous extracorporeal removal therapy (CECRT) in neonates with maple syrup urine disease. Data were obtained from seven neonates using a bicompartmental model for the best fitted curve of plasma leucine decrease during CECRT. During the first 3 hr, leucine plasma levels decreased according to an exponential curve: [Leu](t) = [Leu](i) x 0.95 x 10(-0.09t) where [Leu](t) is the leucine plasma level (umol/L) at time t (hr) during CECRT and [Leu](I) is the initial plasma level. From hr 4 to the end of CECRT, a second exponential curve was observed: [Leu](t) = [Leu](i) x 0.74 x 10(-0.05t). Plasma leucine levels obtained from three other neonates were similar to those predicted by the model. The apparent distribution volumes for leucine that correspond to the two exponential equations obtained were calculated from the leucine mass removal collected in the spent dialysate and ultrafiltrate. The distribution volume was 34 +/- 3% of body weight during the first 3 h of CECRT and 72 +/- 7% from hr 4 to the end of CECRT. These figures are similar to known values for the extracellular water compartment and for total body water in the newborn. The findings suggest that leucine handling during CECRT is similar to that of nonprotein-bound small-molecular-weight solutes such as urea.

The transport of L-leucine by two human breast cancer cell lines has been examined. L-leucine uptake by MDA-MB-231 and MCF-7 cells was via a BCH-sensitive, Na+ -independent pathway. L-leucine uptake by both cell lines was inhibited by L-alanine, D-leucine and to a lesser extent by L-lysine but not by L-proline. Estrogen (17beta-estradiol) stimulated L-leucine uptake by MCF-7 but not by MDA-MB-231 cells. L-leucine efflux from MDA-MB-231 and MCF-7 cells was trans-stimulated by BCH in a dose-dependent fashion. The effect of external BCH on L-leucine efflux from both cell types was almost abolished by reducing the temperature from 37 to 4 degrees C. There was, however, a significant efflux of L-leucine under zero-trans conditions which was also temperature-sensitive. L-glutamine, L-leucine, D-leucine, L-alanine, AIB and L-lysine all trans-stimulated L-leucine release from MDA-MB-231 and MCF-7 cells. In contrast, D-alanine and L-proline had little or no effect. The anti-cancer agent melphalan inhibited L-leucine uptake by MDA-MB-231 cells but had no effect on L-leucine efflux. Quantitative real-time PCR revealed that LAT1 mRNA was approximately 200 times more abundant than LAT2 mRNA in MCF-7 cells and confirmed that MDA-MB-231 cells express LAT1 but not LAT2 mRNA. LAT1 mRNA levels were higher in MCF-7 cells than in MDA-MB-231 cells. Furthermore, LAT1 mRNA was more abundant than CD98hc mRNA in both MDA-MB-231 and MCF-7 cells. The results suggest that system L is the major transporter for L-leucine in both MDA-MB-231 and MCF-7 cells. It is possible that LAT1 may be the major molecular correlate of system L in both cell types. However, not all of the properties of system L reflected those of LAT1/LAT2/CD98hc.

For more Absorption, Distribution and Excretion (Complete) data for L-Leucine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/

Kinetics of leucine and its oxidation were determined in human pregnancy and in the newborn infant, using stable isotopic tracers, to quantify the dynamic aspects of protein metabolism. These data show that in human pregnancy there is a decrease in whole-body rate of leucine turnover compared with nonpregnant women. In addition, data in newborn infants show that leucine turnover expressed as per kg body weight is higher compared with adults. The administering of nutrients resulted in a suppression of the whole-body rate of proteolysis ... The relations among the transamination of leucine, leucine N kinetics, and urea synthesis and glutamine kinetics in human pregnancy and newborn infants /were also examined/. In human pregnancy, early in gestation, there is a significant decrease in urea synthesis in association with a decrease in the rate of transamination of leucine. A linear correlation was evident between the rate of leucine reamination and urea synthesis during fasting in pregnant and nonpregnant women. In healthy-term newborn and growing infants, although the reamination of leucine was positively related to glutamine flux, leucine reamination was negatively related to urea synthesis, suggesting a redirection of amino N toward protein accretion ...

The metabolic disease 3-methylglutaconic aciduria type I (MGA1) is characterized by an abnormal organic acid profile in which there is excessive urinary excretion of 3-methylglutaconic acid, 3-methylglutaric acid and 3-hydroxyisovaleric acid. Affected individuals display variable clinical manifestations ranging from mildly delayed speech development to severe psychomotor retardation with neurological handicap. MGA1 is caused by reduced or absent 3-methylglutaconyl-coenzyme A (3-MG-CoA) hydratase activity within the leucine degradation pathway. The human AUH gene has been reported to encode for a bifunctional enzyme with both RNA-binding and enoyl-CoA-hydratase activity. In addition, it was shown that mutations in the AUH gene are linked to MGA1 ...

For more Metabolism/Metabolites (Complete) data for L-Leucine (8 total), please visit the HSDB record page.

Wikipedia

Gossypol

Drug Warnings

Long-term leucine supplementation (7.5 g/day) does not augment skeletal muscle mass or strength and does not improve glycemic control or the blood lipid profile in healthy elderly men.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

By bromination followed by amination of isocaproic acid; via the acetamidomalonic ester; by isolation from gluten, casein, keratin; from hydantoin.

General Manufacturing Information

Leucine: ACTIVE

The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: leucine; Matrix: feeds; Detection Limit: not provided.

Interactions

It has been well established that the branched chain amino acids (BCAA) compete with other large neutral amino acids (LNAA, particularly tryptophan and tyrosine) for membrane transport. Although the BCAA do not act as direct precursors for neurotransmitters, they can affect transport of certain LNAA across the blood-brain barrier, and thereby influence central nervous system concentrations of certain neurotransmitters.

Diets supplemented with glutamine, glutamine plus dihydroxyacetone, and glutamine plus dihydroxyacetone plus leucine were administered to male Sprague-Dawley rats for 1 wk. These are combinations that have been shown to stimulate hepatic glycogen synthesis in vitro. Food intake and body weight were monitored throughout the experiment. At the end of the feeding period, rats were fed a test meal and injected with 3H2O to measure in vivo rates of glycogen and lipid synthesis. Positional analysis of the 3H incorporated into glycogen was used to determine the proportion of glycogen synthesized via pyruvate. Final levels of plasma glucose and triacylglycerol and hepatic glycogen were also measured. Dietary glutamine increased hepatic glycogen synthesis. Addition of dihydroxyacetone, with or without additional leucine, caused an additional increase in hepatic glycogen synthesis and increased the proportion of glycogen synthesized via pyruvate. Lipogenesis was not altered in the liver or adipose tissue. None of the dietary treatments had any effect on food intake, but the diets that contained dihydroxyacetone decreased the rate of weight gain ...

Aging is characterized by a progressive loss of muscle mass that could be partly explained by a defect in the anabolic effect of food intake. ... This defect resulted from a decrease in the protein synthesis response to leucine in muscles from old rats. ... /This/ study assessed the effect of antioxidant supplementation on leucine-regulated protein metabolism in muscles from adult and old rats. Four groups of 8 and 20 mo old male /Wistar/ rats were supplemented or not for 7 wk with an antioxidant mixture containing rutin, vitamin E, vitamin A, zinc, and selenium. At the end of supplementation, muscle protein metabolism was examined in vitro using epitrochlearis muscles incubated with increasing leucine concentrations. In old rats, the ability of leucine to stimulate muscle protein synthesis was significantly decreased compared with adults. This defect was reversed when old rats were supplemented with antioxidants. It was not related to increased oxidative damage to 70-kDa ribosomal protein S6 kinase that is involved in amino acid signaling. These effects could be mediated through a reduction in the inflammatory state, which decreased with antioxidant supplementation ...

For more Interactions (Complete) data for L-Leucine (6 total), please visit the HSDB record page.